

Spectroscopic Profile of 2,3-Dimethoxyphenol: A Technical Guide

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Compound of Interest

Compound Name: **2,3-Dimethoxyphenol**

Cat. No.: **B146663**

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This guide provides a comprehensive overview of the spectroscopic data for **2,3-dimethoxyphenol**, a key aromatic building block in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, intended for researchers, scientists, and professionals in drug development and related fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **2,3-dimethoxyphenol**. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectral Data

The ¹H NMR spectrum of **2,3-dimethoxyphenol** is characterized by signals corresponding to the aromatic protons and the methoxy group protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.90 - 6.55	Multiplet	3H	Ar-H
5.75 (broad)	Singlet	1H	OH
3.87	Singlet	3H	O-CH ₃ (C2)
3.85	Singlet	3H	O-CH ₃ (C3)

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides insights into the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
147.2	C-OH (C1)
146.9	C-OCH ₃ (C2)
137.8	C-OCH ₃ (C3)
120.2	Ar-CH
118.0	Ar-CH
108.5	Ar-CH
60.8	O-CH ₃
55.9	O-CH ₃

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of **2,3-dimethoxyphenol** was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. The solution was transferred to a 5 mm NMR tube.

Instrumentation: Spectra were acquired on a Varian CFT-20 NMR spectrometer.

¹H NMR Acquisition Parameters:

- Spectrometer Frequency: 400 MHz
- Pulse Program: Standard single-pulse (' zg30')
- Number of Scans: 16
- Relaxation Delay (d1): 1.0 s
- Acquisition Time: 4.0 s
- Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

- Spectrometer Frequency: 100 MHz
- Pulse Program: Proton-decoupled with NOE (' zgpg30')
- Number of Scans: 1024
- Relaxation Delay (d1): 2.0 s
- Acquisition Time: 1.5 s
- Spectral Width: 0 to 220 ppm

Data Processing: The free induction decay (FID) was Fourier transformed after applying an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline corrections were applied. Chemical shifts were referenced to the internal TMS standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2,3-dimethoxyphenol** shows characteristic absorption bands for the hydroxyl, aromatic, and ether functional groups.

Frequency (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Broad	O-H stretch (phenolic)
3100 - 3000	Medium	C-H stretch (aromatic)
2950 - 2850	Medium	C-H stretch (methyl)
1600 - 1450	Medium to Strong	C=C stretch (aromatic ring)
1280 - 1200	Strong	C-O stretch (aryl ether)
1120 - 1020	Strong	C-O stretch (alkyl ether)

Experimental Protocol: IR Spectroscopy

Technique: Attenuated Total Reflectance (ATR)

Sample Preparation: A small amount of liquid **2,3-dimethoxyphenol** was placed directly onto the diamond crystal of the ATR accessory.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Acquisition Parameters:

- Spectral Range: 4000 - 400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 32
- Background: A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement.

Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was baseline corrected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

m/z	Relative Intensity (%)	Proposed Fragment
154	100	[M] ⁺ (Molecular Ion)
139	80	[M - CH ₃] ⁺
111	45	[M - CH ₃ - CO] ⁺
96	30	[M - CH ₃ - CO - CH ₃] ⁺
77	25	[C ₆ H ₅] ⁺

Experimental Protocol: Mass Spectrometry

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of **2,3-dimethoxyphenol** in dichloromethane was prepared.

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

GC Parameters:

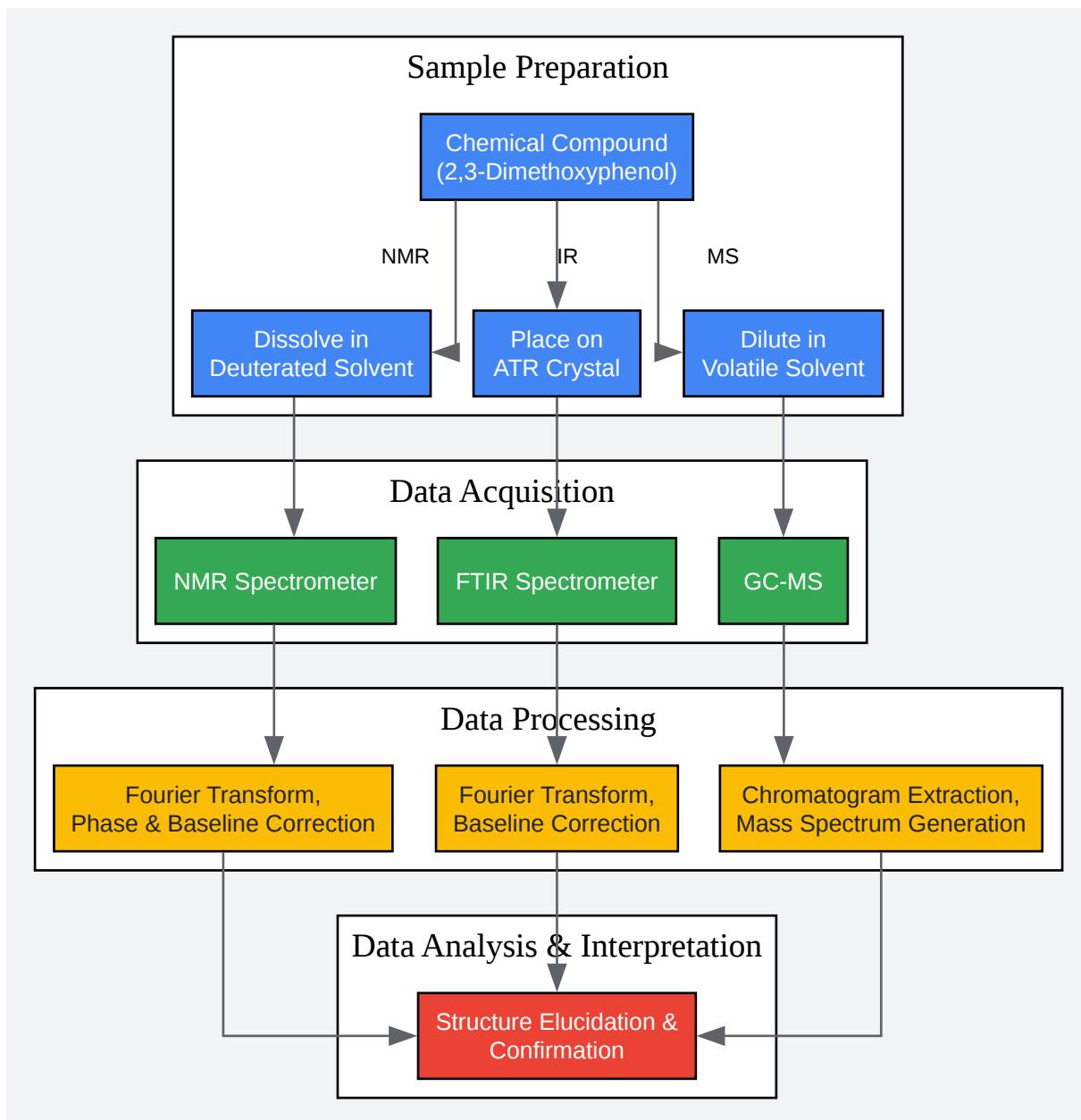
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
- Inlet Temperature: 250 °C
- Injection Volume: 1 µL (splitless)
- Carrier Gas: Helium
- Oven Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

MS Parameters:

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Mass Range: 40 - 450 amu

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,3-dimethoxyphenol**.

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General workflow for spectroscopic analysis of a chemical compound.

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